molecular formula C22H28N2O3 B2399553 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide CAS No. 941964-47-2

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide

Cat. No. B2399553
CAS RN: 941964-47-2
M. Wt: 368.477
InChI Key: DGYKLDJFDYRMJE-UHFFFAOYSA-N
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Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide, commonly known as MM-310, is a novel drug candidate for the treatment of cancer. It is a small molecule drug that belongs to the class of tubulin inhibitors. MM-310 has shown promising results in preclinical studies, and it is currently undergoing clinical trials.

Scientific Research Applications

Synthesis Methodologies

A novel procedure involving COMU as a coupling reagent offers an operationally simple synthesis route for N,N-Diethyl-3-methylbenzamide (DEET), emphasizing the potential for expanding methods of amide bond formation relevant to similar compounds (Withey & Bajic, 2015). This approach underlines the importance of exploring innovative synthesis techniques for related morpholinoethyl benzamide compounds.

Pharmacological Activities

Research on 4-amino-N-(2-(substituted amino)ethyl)-2,6-dimethylbenzamides, including morpholinoethyl variants, reveals potential antiarrhythmic properties, highlighting their capability to prolong the effective refractory period in isolated rabbit atria. These findings suggest the pharmacological significance of related morpholinoethyl benzamides in developing novel therapeutics (Yung, Lo, & Vohra, 1972).

Molecular Interactions and Structural Insights

Studies on N-3-hydroxyphenyl-4-methoxybenzamide reveal insights into the molecular structure and intermolecular interactions, providing a foundation for understanding the structural characteristics and interaction potentials of similar benzamides. These insights are crucial for the design and optimization of related compounds for specific scientific applications (Karabulut et al., 2014).

Prodrug Development for Topical Delivery

Research involving morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen highlights the potential of morpholine derivatives in enhancing topical drug delivery. The modification of molecular structures to improve solubility and permeation characteristics could inform the development of similar benzamide-based prodrugs for various therapeutic applications (Rautio et al., 2000).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-16-7-8-19(13-17(16)2)22(25)23-15-21(24-9-11-27-12-10-24)18-5-4-6-20(14-18)26-3/h4-8,13-14,21H,9-12,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKLDJFDYRMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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